molecular formula C25H26N2O B11471966 2-[(4-methylphenoxy)methyl]-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole

2-[(4-methylphenoxy)methyl]-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole

Cat. No.: B11471966
M. Wt: 370.5 g/mol
InChI Key: LVGNLKIPKADJSH-UHFFFAOYSA-N
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Description

2-[(4-METHYLPHENOXY)METHYL]-1-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-METHYLPHENOXY)METHYL]-1-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOLE typically involves the reaction of 4-methylphenol with formaldehyde to form 4-methylphenoxymethanol. This intermediate is then reacted with 4-isopropylbenzyl chloride in the presence of a base to form the desired benzimidazole compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-METHYLPHENOXY)METHYL]-1-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced benzimidazole products.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or benzimidazole moieties using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further utilized in medicinal chemistry and other applications.

Scientific Research Applications

2-[(4-METHYLPHENOXY)METHYL]-1-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-METHYLPHENOXY)METHYL]-1-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    Methylbenzimidazole: A derivative with a methyl group attached to the benzimidazole ring.

    Phenylbenzimidazole: A derivative with a phenyl group attached to the benzimidazole ring.

Uniqueness

2-[(4-METHYLPHENOXY)METHYL]-1-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenoxy and 4-isopropylphenyl groups enhances its potential for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C25H26N2O

Molecular Weight

370.5 g/mol

IUPAC Name

2-[(4-methylphenoxy)methyl]-1-[(4-propan-2-ylphenyl)methyl]benzimidazole

InChI

InChI=1S/C25H26N2O/c1-18(2)21-12-10-20(11-13-21)16-27-24-7-5-4-6-23(24)26-25(27)17-28-22-14-8-19(3)9-15-22/h4-15,18H,16-17H2,1-3H3

InChI Key

LVGNLKIPKADJSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)C(C)C

Origin of Product

United States

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